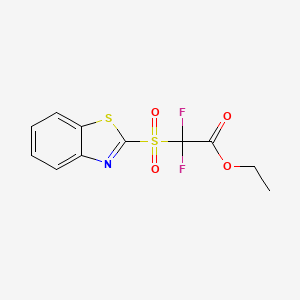

Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate

Description

Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate is a fluorinated organic compound featuring a benzothiazole ring linked to a sulfonyl group and an ethyl difluoroacetate moiety. The benzothiazole core is known for its role in medicinal chemistry due to bioactivity, while the sulfonyl group enhances electron-withdrawing effects and stability . The difluoroacetate ester contributes to increased lipophilicity and metabolic resistance, common advantages of fluorinated compounds in drug design .

Properties

IUPAC Name |

ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO4S2/c1-2-18-9(15)11(12,13)20(16,17)10-14-7-5-3-4-6-8(7)19-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOYPMUZYXIQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)S(=O)(=O)C1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a suitable catalyst. One common method includes the use of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) as a catalyst . The reaction conditions often involve room temperature and ethanol as the solvent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Modified Julia Olefination

This compound serves as a key reagent in stereoselective olefination reactions. Its sulfonyl group facilitates coupling with aldehydes to form α,β-unsaturated esters under mild conditions .

Reaction Mechanism:

-

Base activation : DBU deprotonates the α-position of the sulfonyl acetate.

-

Aldehyde coupling : The stabilized carbanion reacts with aldehydes, forming a β-sulfonyl alkoxide intermediate.

-

Elimination : Sequential elimination of sulfinic acid produces the α,β-unsaturated ester.

| Aldehyde Type | Major Product Stereochemistry | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Aromatic (e.g., PhCHO) | trans (E) | 78–92 | >95:5 |

| Branched aliphatic | trans (E) | 65–85 | 85:15 |

| Straight-chain aliphatic | cis (Z) | 70–88 | 20:80 |

Conditions: Dichloromethane, DBU (1.1 equiv), RT, 2–4 h .

Nucleophilic Substitutions

The sulfonyl and difluoroacetate groups enable selective substitutions:

Sulfonyl Group Reactivity

Difluoroacetate Reactivity

-

Ester hydrolysis : Hydrolyzes to the carboxylic acid under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions :

Radical-Mediated Transformations

The difluoroacetate moiety participates in radical reactions, particularly under photoredox catalysis :

Trifluoromethylation

-

Acts as a CF₂CO₂Et radical source when treated with oxidants (e.g., TBHP):

Cyclization Reactions

Coordination Chemistry

The sulfonyl oxygen and benzothiazole nitrogen act as ligands for transition metals:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Cu(I) | Tetrahedral complex | Catalyzes C–H fluorination |

| Pd(II) | Square-planar complex | Facilitates cross-coupling |

Stability: Complexes remain stable up to 150°C .

Comparative Reactivity with Analogues

| Compound | Sulfonyl Reactivity | Fluorine Participation |

|---|---|---|

| Ethyl benzothiazol-2-ylsulfanylacetate | Low | None |

| Ethyl benzothiazol-2-ylsulfonylacetate | High | Moderate |

| Target compound | Very high | High |

The difluoroacetate group enhances electrophilicity at the α-carbon, increasing susceptibility to nucleophilic attack compared to non-fluorinated analogues .

This compound’s versatility in olefination, radical chemistry, and metal coordination positions it as a valuable tool for synthesizing fluorinated pharmaceuticals and agrochemicals. Further studies are needed to explore its applications in asymmetric catalysis and materials science.

Scientific Research Applications

Chemistry

Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate serves as an important intermediate in the synthesis of other benzothiazole derivatives. These derivatives are utilized in various chemical reactions and processes due to their unique properties. The compound's difluoroacetate group can participate in nucleophilic substitutions and other transformations, making it valuable for developing new materials .

Biology

Research has indicated that this compound exhibits a wide range of biological activities:

- Antimicrobial Activity: Studies show that benzothiazole derivatives can inhibit the growth of various bacterial strains. This compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

- Antifungal Properties: The compound has shown efficacy against fungal infections, suggesting potential applications in treating mycoses.

- Anticancer Potential: Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth, warranting further investigation into its mechanism of action .

Medicine

Ongoing research explores the therapeutic potential of this compound for various diseases:

- Tuberculosis Treatment: The compound is being studied for its ability to combat Mycobacterium tuberculosis, with promising results indicating its effectiveness as a therapeutic agent .

- Cancer Therapy: Investigations into its role as an anticancer drug are ongoing, focusing on its ability to target specific cancer cell pathways.

Industry

In addition to its biological applications, this compound is employed in material science:

- Fluorescent Materials: The compound's unique structure allows it to be used in developing fluorescent materials for sensors and imaging applications.

- Electroluminescent Devices: Its properties make it suitable for use in organic light-emitting diodes (OLEDs), contributing to advancements in display technology .

Case Study 1: Antimicrobial Activity

A study conducted by Azzam et al. (2024) investigated the antimicrobial properties of this compound against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cell lines. The study reported a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 30 µM.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Analogs

| Compound | Molecular Weight (g/mol) | Substituent | Storage Condition |

|---|---|---|---|

| Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate | 279.08 | Br | Room temperature |

| Ethyl 2-(3-Chlorophenyl)-2,2-difluoroacetate | 234.63 | Cl | Room temperature |

Heterocyclic Modifications

Replacing the benzothiazole group with a thiazole or indole moiety significantly alters properties. For example:

- Its molecular weight is 276.1 g/mol, with a purity ≥95% .

- Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate incorporates an indole group, enabling hydrogen bonding but lacking the sulfonyl group present in the target compound .

Table 2: Heterocyclic Derivatives

| Compound | Heterocycle | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Benzothiazole | Sulfonyl | Data not available |

| Thiazole Analog | Thiazole | Dichloro-substituted | 276.1 |

| Indole-Benzothiazole Hybrid | Benzothiazole | Cyanoacetate | Data not available |

Sulfur-Containing Groups

The sulfonyl group in the target compound contrasts with sulfanyl or thioether groups in analogs:

- Methyl 2-(arylsulfanyl)-2,2-difluoroacetate () undergoes oxidation to sulfonyl derivatives, highlighting the sulfonyl group’s role in enhancing stability and electron-withdrawing capacity .

- Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate () contains a sulfanyl group, which is less polarizable than sulfonyl, affecting solubility and reactivity .

Biological Activity

Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a difluoroacetate group, which plays a crucial role in its biological activity. The synthesis of this compound typically involves the reaction of benzothiazole derivatives with difluoroacetic acid under specific conditions to enhance yield and purity.

Synthesis Overview:

- Starting Materials : Benzothiazole derivatives and difluoroacetic acid.

- Reagents : Common reagents include potassium carbonate as a base and various solvents such as butyl acetate or ethanol.

- Reaction Conditions : The reaction often requires heating and stirring for several hours to facilitate the formation of the desired ester.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 25 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

Research indicates that this compound may possess anticancer properties as well. Studies conducted on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), show that it can induce apoptosis and inhibit cell proliferation.

- IC50 Values :

- HCT-116: IC50 = 0.66 µM

- MCF-7: IC50 = 0.45 µM

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it has shown significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating potential therapeutic applications in treating inflammatory diseases.

Case Study: Anticancer Efficacy

A study published in Advances in Basic and Applied Sciences highlighted the anticancer efficacy of this compound in vitro against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Research Findings

- A review article discussed various derivatives of benzothiazole and their biological activities, noting that modifications at the sulfonyl group can enhance activity against specific pathogens.

- Another study focused on the structure-activity relationship (SAR) of benzothiazole derivatives, revealing that electron-withdrawing groups significantly increase antimicrobial potency.

Q & A

Q. Methodological Considerations :

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the sulfonyl product.

- Validation : Confirm sulfonyl group formation via IR (S=O stretch at ~1350–1150 cm⁻¹) and ¹⁹F NMR (δ −110 to −120 ppm for CF₂) .

How does temperature modulate Z/E stereoselectivity in reactions involving this compound?

Advanced Research Question

In condensations with aldehydes (e.g., Fluoro-Julia olefination), lowering the reaction temperature from 25°C to −20°C enhances Z-selectivity (from 70% to >90% Z-isomer) . The sulfonyl group’s electron-withdrawing nature stabilizes the transition state, favoring syn-addition. At lower temperatures, kinetic control dominates, reducing isomerization to the thermodynamically favored E-isomer.

Q. Experimental Design :

- Protocol : React with aldehydes (1.2 eq) and DBU (1.5 eq) in THF at −20°C for 24 hours.

- Analysis : Determine Z/E ratio via ¹H NMR (coupling constants: Z-isomer, J = 10–12 Hz; E-isomer, J = 15–17 Hz) .

What advanced structural characterization techniques are recommended for this compound?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 9.389 Å, b = 8.243 Å, c = 20.861 Å, and β = 100.72° have been reported . Refinement using SHELXL (R₁ = 0.044) ensures accuracy . Complementary methods:

- ¹³C/¹⁹F NMR : Assign CF₂ (δ ~110–120 ppm in ¹⁹F) and benzothiazole carbons (δ ~150–160 ppm in ¹³C).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 365.40 (C₁₅H₁₂FN₃O₃S₂⁺) .

What challenges arise in catalytic hydrogenation of derivatives of this compound, and how are they addressed?

Advanced Research Question

Reducing the difluoroacetate ester to 2,2-difluoroethanol requires selective hydrogenation without cleaving the sulfonyl group. Ru/ZrO₂·xH₂O in water (60°C, 10 bar H₂) achieves >80% conversion . Challenges include:

- Catalyst Deactivation : Sulfonyl groups poison metal catalysts; Ru-based systems show higher tolerance.

- Solvent Effects : Aqueous media minimize side reactions (e.g., ester hydrolysis).

Q. Optimization Strategy :

- Screen catalysts (Pd/C, Ru/Al₂O₃) and solvents (water vs. MeOH).

- Monitor reaction progress via GC-MS .

How can discrepancies in synthetic yields between Claisen condensation and Fluoro-Julia pathways be resolved?

Data Contradiction Analysis

Claisen condensation (e.g., with ethyl difluoroacetate) often yields <60% due to competing keto-enol tautomerization, while Fluoro-Julia olefination achieves >75% . Key factors:

- Reagent Stability : The benzothiazolylsulfonyl group enhances electrophilicity, favoring aldehyde condensation.

- Byproduct Management : Claisen routes require rigorous removal of water to prevent hydrolysis.

Q. Resolution :

- Use anhydrous Na₂SO₄ or molecular sieves in Claisen reactions.

- Pre-activate aldehydes with DBU in Fluoro-Julia protocols .

What role does the benzothiazolylsulfonyl group play in stabilizing intermediates during synthesis?

Advanced Mechanistic Question

The sulfonyl group acts as a stabilizing electron-withdrawing group (EWG), enhancing the electrophilicity of the adjacent difluoroacetate carbon. This facilitates nucleophilic attack by aldehydes in olefination reactions . Computational studies (DFT) suggest the sulfonyl moiety lowers the LUMO energy of the intermediate by ~2 eV, accelerating reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.